GIP (human)

Description

Properties

IUPAC Name |

5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWVYUBJRZYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H338N60O66S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4984 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physiological Role of Human GIP in Glucose Metabolism

Executive Summary

Glucose-dependent insulinotropic polypeptide (GIP) is a primary incretin hormone secreted by enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion.[1][2] For decades, GIP has been recognized for its crucial role in the "incretin effect"—the phenomenon whereby oral glucose elicits a significantly greater insulin response than an equivalent intravenous glucose load.[3][4] Together with glucagon-like peptide-1 (GLP-1), GIP is responsible for a majority of this postprandial insulin secretion.[3] Its physiological functions extend beyond the pancreas, influencing adipose tissue, bone, and potentially the central nervous system. This document provides a comprehensive technical overview of GIP's role in glucose metabolism, detailing its signaling pathways, pancreatic and extrapancreatic effects, and the experimental methodologies used to elucidate these functions.

The Incretin Effect and GIP's Contribution

The incretin effect is a cornerstone of postprandial glucose homeostasis. It is estimated that GIP and GLP-1 together account for 25% to 70% of the insulin response after a meal. While both are potent insulinotropes, their relative contributions have been a subject of investigation. Studies using specific receptor antagonists suggest that GIP and GLP-1 contribute almost equally to the incretin effect in healthy individuals. However, the insulinotropic action of GIP is notably blunted in individuals with type 2 diabetes, despite preserved or even elevated GIP secretion.

Pancreatic Actions of GIP

GIP's primary and most well-characterized role is the regulation of pancreatic hormone secretion in a glucose-dependent manner. This involves direct actions on both β-cells and α-cells within the islets of Langerhans.

Potentiation of Insulin Secretion from β-Cells

GIP's insulinotropic effect is strictly glucose-dependent, meaning it only stimulates insulin secretion when blood glucose concentrations are elevated, thereby minimizing the risk of hypoglycemia. Upon binding to its specific G-protein coupled receptor (GPCR), the GIP receptor (GIPR), on the surface of pancreatic β-cells, GIP initiates a signaling cascade that amplifies the glucose-stimulated insulin secretion pathway.

The binding of GIP to the GIPR activates the associated Gs alpha subunit of the heterotrimeric G-protein. This stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine 3′,5′-monophosphate (cAMP). The subsequent increase in intracellular cAMP activates two main downstream effector pathways:

-

Protein Kinase A (PKA): cAMP-dependent PKA phosphorylates various substrates involved in insulin granule exocytosis.

-

Exchange Protein Directly Activated by cAMP (Epac2): This PKA-independent pathway also plays a crucial role in enhancing insulin secretion.

Together, these pathways augment the influx of intracellular calcium and increase the sensitivity of the secretory machinery to calcium, leading to potentiation of insulin release.

β-Cell Proliferation and Survival

Beyond its acute effects on insulin secretion, GIP also plays a vital role in the long-term health and maintenance of β-cell mass. It promotes β-cell proliferation and protects against apoptosis (programmed cell death). These pro-survival effects are mediated through signaling pathways including:

-

PI3K/Akt Pathway: GIP activates the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathway, which leads to the inactivation of pro-apoptotic factors like the transcription factor Foxo1 and subsequent downregulation of the Bax gene.

-

CREB Activation: GIP-induced cAMP signaling leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates anti-apoptotic genes like Bcl-2.

Dual Action on Glucagon Secretion from α-Cells

GIP's effect on glucagon secretion is complex and context-dependent, differing significantly from GLP-1, which generally suppresses glucagon.

-

During Hypoglycemia or Euglycemia: GIP stimulates glucagon secretion. This action is thought to be a protective mechanism to prevent low blood sugar.

-

During Hyperglycemia: The glucagon-stimulating effect of GIP is blunted or absent. This glucose-dependent switch is critical for proper postprandial glucose control.

This dual action suggests GIP plays a nuanced role in coordinating both insulin and glucagon release to maintain glucose homeostasis. In type 2 diabetes, the glucagonotropic effect of GIP may persist even during hyperglycemia, potentially contributing to elevated post-meal glucose levels.

Extrapancreatic Actions of GIP

The GIP receptor is expressed in several extrapancreatic tissues, indicating a broader physiological role for GIP in nutrient metabolism.

Adipose Tissue

GIP plays a significant role in lipid metabolism and fat storage. In adipose tissue, GIP has been shown to:

-

Enhance Fat Storage: GIP promotes the uptake of fatty acids and their incorporation into triglycerides, effectively facilitating the storage of dietary fat.

-

Stimulate Lipoprotein Lipase (LPL) Activity: In the presence of insulin, GIP can increase the activity of LPL, an enzyme that hydrolyzes triglycerides in circulating lipoproteins, making fatty acids available for uptake by adipocytes.

-

Regulate Lipolysis: Some studies suggest GIP can inhibit the breakdown of stored fat (lipolysis), although this effect remains a subject of debate and may be context-dependent.

This role in linking nutrient intake to fat storage has led to the hypothesis that chronic GIP hypersecretion, as seen in obesity, could contribute to increased adiposity.

Bone Metabolism

A growing body of evidence supports a "gut-bone" axis in which GIP plays a direct role. GIP receptors are expressed on osteoblasts (bone-forming cells) and GIP has been shown to:

-

Promote Bone Formation: GIP can stimulate osteoblast activity and survival.

-

Inhibit Bone Resorption: GIP acts to reduce the activity of osteoclasts (bone-resorbing cells), leading to a net positive effect on bone mass.

These findings suggest that GIPR agonism could be a potential therapeutic strategy for conditions like osteoporosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GIP's role in glucose metabolism.

Table 1: Effects of GIP Infusion during Hyperglycemic Clamp in Humans

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Insulin Secretion | Healthy Subjects | GIP infusion significantly potentiates glucose-stimulated insulin secretion compared to placebo. | |

| Insulin Secretion | Type 2 Diabetes | The insulinotropic response to GIP infusion is severely blunted. | |

| Bone Resorption Marker (CTX) | Healthy Subjects | GIP infusion suppresses CTX levels by ~47% compared to baseline. |

| Free Fatty Acids (FFA) | Healthy Subjects | GIP infusion lowers circulating FFA concentrations compared to saline control. | |

Table 2: Key Metabolic Phenotypes of GIP Receptor (GIPR) Knockout (KO) Mice

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Oral Glucose Tolerance | Impaired initial insulin response and higher blood glucose after oral glucose load. | GIP is essential for the early-phase insulin response and overall glucose tolerance. | |

| Intraperitoneal Glucose Tolerance | Generally normal. | Highlights GIP's role as a gut-derived incretin, as intraperitoneal glucose bypasses the gut. | |

| Diet-Induced Obesity | Resistant to obesity, with less body weight and fat mass gain on a high-fat diet. | GIP signaling is a key factor linking overnutrition to fat accumulation and obesity. |

| Fasting Glucose | Reports vary, with some studies showing reduced and others normal fasting glucose. | GIP may have a role in regulating basal glucose levels, though its impact is less pronounced than GLP-1. | |

Key Experimental Protocols

Hyperglycemic Clamp with GIP Infusion

Objective: To assess the insulinotropic effect of GIP under fixed hyperglycemic conditions, thereby isolating its effect on the β-cell from changes in blood glucose.

Methodology:

-

Subject Preparation: Subjects are fasted overnight. Two intravenous catheters are placed, one for infusions (glucose, GIP) and one in a heated hand for arterialized venous blood sampling.

-

Hyperglycemia Induction: A priming dose of glucose (e.g., 20% dextrose) is infused to rapidly raise plasma glucose to a target level (e.g., 12.0 mmol/L or 180 mg/dL).

-

Clamping: Plasma glucose is maintained at the target level for a set period (e.g., 120 minutes) by a variable-rate glucose infusion. Glucose levels are monitored every 5-10 minutes to adjust the infusion rate.

-

GIP Infusion: After establishing the clamp, a continuous intravenous infusion of GIP (e.g., 1.5 pmol/kg/min) or a placebo (saline) is started.

-

Blood Sampling: Blood samples are collected at regular intervals throughout the clamp to measure plasma concentrations of insulin, C-peptide, glucagon, and GIP.

-

Data Analysis: The primary outcome is the difference in insulin and C-peptide levels between the GIP and placebo infusion periods, representing the insulinotropic action of GIP at that specific glucose concentration.

GIP Receptor (GIPR) Knockout Mouse Studies

Objective: To determine the physiological necessity of GIP signaling in vivo by studying the metabolic consequences of its genetic ablation.

Methodology:

-

Animal Model: Mice with a targeted deletion of the GIPR gene (GIPR-/-) are generated and compared to wild-type (WT) littermates.

-

Housing and Diet: Mice are housed under controlled conditions. For studies on obesity, mice are often challenged with a high-fat diet (HFD) for several weeks and compared to mice on a standard chow diet.

-

Metabolic Phenotyping: A battery of tests is performed:

-

Oral Glucose Tolerance Test (OGTT): After a fast, mice are given a bolus of glucose via oral gavage. Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 90, 120 min) post-gavage. Plasma insulin is often measured as well. GIPR KO mice typically show glucose intolerance with an impaired insulin response.

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Similar to OGTT, but glucose is injected directly into the peritoneal cavity, bypassing gut hormone secretion. GIPR KO mice often show normal tolerance in this test.

-

Body Composition Analysis: Body weight, fat mass, and lean mass are measured to assess resistance to diet-induced obesity.

-

Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption and carbon dioxide production to determine energy expenditure and respiratory exchange ratio.

-

In Vitro Pancreatic Islet Perifusion

Objective: To study the direct effects of GIP on insulin and glucagon secretion from isolated pancreatic islets, independent of systemic influences.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from mice, rats, or human donors by collagenase digestion of the pancreas followed by density gradient purification.

-

Perifusion System Setup: Isolated islets are placed in chambers of a perifusion system, which allows for a continuous flow of buffer over the islets and collection of the effluent.

-

Experimental Protocol:

-

Islets are first stabilized with a buffer containing a basal glucose concentration (e.g., 2.8-5.5 mM).

-

The glucose concentration in the buffer is then increased to a stimulatory level (e.g., 16.7 mM) to induce insulin secretion.

-

During the high-glucose phase, GIP is added to the perifusion buffer to test its potentiating effect.

-

Different glucose concentrations can be used to study the glucose-dependency of GIP's effects on both insulin and glucagon secretion.

-

-

Sample Analysis: The collected effluent fractions are analyzed for insulin and glucagon content using methods like ELISA or radioimmunoassay. The results demonstrate the direct, dynamic secretory response of the islets to glucose and GIP.

References

- 1. Physiology and clinical applications of GIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology of GIP--a lesson from GIP receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Incretin effect: GLP-1, GIP, DPP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Incretin: A Technical History of Gastric Inhibitory Polypeptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric Inhibitory Polypeptide (GIP), now more accurately known as Glucose-Dependent Insulinotropic Polypeptide, stands as a pivotal hormone in the interplay between the gut and metabolic regulation. Its journey from an obscure "enterogastrone" to a key player in glucose homeostasis is a testament to decades of meticulous scientific inquiry. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that has shaped our understanding of GIP. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical incretin hormone.

The Era of the "Enterogastrone": The Conceptual Discovery of GIP

The story of GIP begins not with its isolation, but with a physiological concept: the "enterogastrone." In the early 20th century, researchers observed that the presence of fat and acid in the small intestine inhibited gastric acid secretion. This led to the hypothesis of a humoral substance released from the intestinal mucosa that mediated this effect. This yet-unidentified substance was termed "enterogastrone"[1]. For decades, the chemical identity of this inhibitor of gastric acid remained elusive, setting the stage for the eventual discovery of GIP.

The Discovery and Isolation of Gastric Inhibitory Polypeptide

The breakthrough in identifying this enterogastrone came in the late 1960s and early 1970s through the work of John C. Brown, Raymond A. Pederson, and their colleagues. Their research, initially focused on the purification of cholecystokinin (CCK), a hormone that stimulates gallbladder contraction and pancreatic enzyme secretion, led to an unexpected finding.

During the purification of porcine intestinal extracts, they observed that cruder preparations of CCK exhibited a potent inhibitory effect on gastric acid secretion, an effect that diminished as the CCK became more purified[1][2]. This suggested the presence of a separate, co-eluting substance responsible for the acid inhibition. This observation was the crucial first step that led to the isolation of a novel polypeptide.

In 1971, Brown and his team successfully purified this 42-amino acid peptide and named it Gastric Inhibitory Polypeptide (GIP) in recognition of its observed physiological effect[1][3].

From Gastric Inhibition to Insulinotropic Action: A Paradigm Shift

While initially characterized by its effects on the stomach, the most significant function of GIP was yet to be fully appreciated. In the early 1970s, a collaboration between John Brown and John Dupré revealed that GIP had a potent stimulatory effect on insulin secretion, but only in the presence of elevated glucose levels. This glucose-dependent insulinotropic action was a landmark discovery, establishing GIP as the first identified "incretin" hormone. The term "incretin" refers to gut-derived hormones that enhance the insulin response to oral glucose.

This finding fundamentally shifted the understanding of GIP's physiological role. While it does exhibit weak inhibitory effects on gastric acid secretion, its primary and most potent action is the augmentation of insulin release. This led to the proposal and eventual adoption of the name Glucose-Dependent Insulinotropic Polypeptide, though the original acronym GIP remains in common use.

Key Experimental Evidence for Incretin Effect

The incretin effect of GIP was demonstrated through a series of key experiments, primarily utilizing the isolated perfused rat pancreas model. These experiments provided direct evidence of GIP's action on the pancreatic beta-cells.

Quantitative Data from Foundational Experiments

The following tables summarize the quantitative data from seminal studies that characterized the dual actions of GIP.

| Experiment | Animal Model | GIP Dose/Concentration | Effect on Gastric Acid Secretion | Reference |

| Inhibition of Pentagastrin-Stimulated Acid Secretion | Dogs with Heidenhain pouches | Infusion of impure CCK preparations containing GIP | Significant inhibition of acid secretion | |

| Effect of Pure GIP on Food-Stimulated Gastrin and Acid Secretion | Dogs with Heidenhain pouches | Infusion | Suppression of food-stimulated gastrin release and acid secretion | |

| Intraduodenal Fat and Glucose on Gastric Acid Secretion | Dogs | Intraduodenal infusion of fat (0.5-4.0%) or glucose (10-20%) | Inhibition of acid secretion by 50-80% |

| Experiment | Model | GIP Concentration | Glucose Concentration | Effect on Insulin Release | Reference |

| Dose-Response of GIP on Insulin Secretion | Isolated Perfused Rat Pancreas | Dose-related increase | Glucose-dependent | Dose-related increase in immunoreactive insulin (IRI) | |

| Glucose-Dependency of GIP's Insulinotropic Action | Isolated Perfused Rat Pancreas | Fixed concentration | Varied (threshold identified) | Insulinotropic action observed only above a threshold glucose concentration | |

| GIP and Arginine-Stimulated Insulin and Glucagon Secretion | Isolated Perfused Rat Pancreas | - | Low (2.7 mM) and High (>5.5 mM) | Potentiated arginine-stimulated insulin release only at high glucose | |

| GIP Response to Oral Nutrients | Conscious Dogs | Oral administration of glucose (2 g/kg) or butter (2 g/kg) | - | Increased plasma GIP levels |

Methodologies of Key Experiments

Purification of Gastric Inhibitory Polypeptide

The initial isolation of GIP was achieved through a multi-step purification process from crude preparations of porcine cholecystokinin-pancreozymin (CCK-PZ).

Starting Material: Crude CCK-PZ extract from porcine small intestines.

Methodology:

-

Extraction: Initial extraction of intestinal mucosa with boiling water followed by acetic acid precipitation.

-

Chromatography: A series of chromatographic steps were employed to separate GIP from CCK and other peptides. This involved:

-

Sephadex gel filtration

-

Carboxymethyl cellulose ion-exchange chromatography

-

Aminoethyl cellulose chromatography

-

-

Homogeneity Assessment: The purity of the isolated GIP was assessed by amino acid analysis and N-terminal sequencing.

A schematic representation of the purification workflow is provided below.

Isolated Perfused Rat Pancreas Model

This ex vivo model was instrumental in demonstrating the direct insulinotropic effect of GIP on the pancreas.

Protocol:

-

Animal Preparation: Male Wistar rats were anesthetized.

-

Surgical Procedure: The pancreas, along with the spleen and a segment of the duodenum, was surgically isolated. The celiac and superior mesenteric arteries were cannulated for perfusion, and a portal vein cannula was inserted for effluent collection.

-

Perfusion: The isolated pancreas was placed in a temperature-controlled chamber and perfused with a Krebs-Ringer bicarbonate buffer containing bovine serum albumin and a specific concentration of glucose.

-

Experimental Intervention: Purified GIP was infused into the arterial line at various concentrations.

-

Sample Collection and Analysis: Effluent from the portal vein was collected at timed intervals and assayed for immunoreactive insulin using a radioimmunoassay.

A diagram illustrating the experimental setup is shown below.

Radioimmunoassay (RIA) for GIP

The development of a specific radioimmunoassay for GIP in 1974 was a critical advancement, allowing for the measurement of circulating GIP levels in response to various physiological stimuli.

Methodology:

-

Antiserum Production: Antibodies against porcine GIP were raised in rabbits.

-

Radiolabeling: Purified porcine GIP was radiolabeled with Iodine-125 (¹²⁵I) to serve as a tracer.

-

Assay Procedure:

-

A standard curve was generated using known concentrations of unlabeled GIP.

-

Plasma samples were incubated with the GIP antiserum and the ¹²⁵I-labeled GIP tracer.

-

Unlabeled GIP in the plasma sample competes with the ¹²⁵I-labeled GIP for binding to the antibody.

-

The antibody-bound GIP was separated from the free GIP (e.g., by precipitation with a second antibody).

-

The radioactivity of the bound fraction was measured using a gamma counter.

-

-

Quantification: The concentration of GIP in the plasma sample was determined by comparing the degree of displacement of the radiolabeled tracer with the standard curve.

A logical flow of the radioimmunoassay is depicted below.

The GIP Signaling Pathway

GIP exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the GIP receptor (GIPR), which is predominantly expressed on pancreatic beta-cells, but also found in other tissues such as adipose tissue, bone, and the brain. The binding of GIP to its receptor initiates a cascade of intracellular signaling events, with the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) being the primary and most well-characterized pathway.

Key components of the GIP signaling pathway in pancreatic beta-cells:

-

GIP Binding: GIP binds to the extracellular domain of the GIPR.

-

G-Protein Activation: This binding induces a conformational change in the GIPR, leading to the activation of the associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effector Activation: The rise in intracellular cAMP activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

-

Exchange protein directly activated by cAMP (Epac): cAMP can also directly bind to and activate Epac.

-

-

Potentiation of Insulin Secretion: Activated PKA and Epac phosphorylate various intracellular targets, leading to:

-

Closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization.

-

Opening of voltage-dependent calcium channels, resulting in an influx of Ca²⁺.

-

Enhanced exocytosis of insulin-containing granules.

-

The GIP signaling pathway in a pancreatic beta-cell is illustrated in the diagram below.

Conclusion

The discovery and characterization of Gastric Inhibitory Polypeptide represent a significant advancement in our understanding of metabolic regulation. From its initial identification as an inhibitor of gastric acid secretion to its current status as a primary incretin hormone, the journey of GIP has opened new avenues for therapeutic intervention in metabolic disorders such as type 2 diabetes and obesity. The foundational experiments detailed in this guide provide a crucial context for ongoing research and drug development efforts targeting the GIP system. A thorough understanding of this history and the pioneering experimental work is essential for any professional working in this dynamic field.

References

- 1. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose-dependent insulinotropic polypeptide-mediated signaling pathways enhance apical PepT1 expression in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

GIP Receptor Expression in Human Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor (GIPR) expression in human adipose tissue. It synthesizes key findings on receptor distribution, regulation by metabolic state, and the underlying cellular signaling pathways. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental protocols, and visual summaries of key biological processes to support ongoing research and therapeutic development.

Quantitative Analysis of GIPR Expression

The expression of the GIP receptor in human adipose tissue is a critical factor in understanding its role in metabolism and the pathophysiology of obesity and type 2 diabetes. GIPR levels vary significantly depending on the adipose depot (subcutaneous vs. visceral), the metabolic health of the individual (lean vs. obese), and the differentiation state of the adipocytes.

GIPR mRNA and Protein Expression in Human Adipose Tissue

Studies have consistently shown that GIPR expression is altered in obesity. Generally, GIPR mRNA and protein levels are downregulated in the subcutaneous adipose tissue (SAT) of individuals with obesity.[1][2][3][4] This reduction is inversely correlated with key metabolic indicators such as Body Mass Index (BMI), waist circumference, glucose levels, and the homeostasis model assessment of insulin resistance (HOMA-IR).[1]

Comparisons between visceral adipose tissue (VAT) and SAT have yielded more complex results. One study involving postmenopausal women reported higher GIPR mRNA expression in VAT compared to SAT. However, recent single-nucleus RNA-sequencing analyses suggest that the primary sites of GIPR expression within adipose tissue may not be the mature adipocytes themselves, but rather other cell types within the stromal vascular fraction, such as pericytes and mesothelial cells. This highlights the cellular heterogeneity of adipose tissue and complicates direct comparisons of whole-tissue expression levels.

Table 1: GIPR mRNA Expression in Human Adipose Tissue

| Cohort/Condition | Adipose Depot | Finding | Key Correlates | Reference |

|---|---|---|---|---|

| Obese vs. Lean Individuals | Subcutaneous (SAT) | GIPR mRNA expression is significantly downregulated in obese subjects. | Negatively with BMI, waist circumference, glucose, triglycerides, HOMA-IR. | |

| Postmenopausal Women | Subcutaneous (SAT) vs. Visceral (VAT) | GIPR mRNA expression is higher in VAT compared to SAT (p<0.001). | Waist circumference was the most significant predictor of GIPR expression in both depots. |

| Differentiating Human Preadipocytes (SGBS cell line) | In vitro culture | GIPR mRNA expression increases dramatically (~200-fold) during adipocyte differentiation, peaking around days 6-8. | Expression precedes that of the mature adipocyte marker FABP4. | |

Table 2: GIPR Protein Expression in Human Adipose Tissue

| Cohort/Condition | Adipose Depot/Fraction | Finding | Method | Reference |

|---|---|---|---|---|

| Obese vs. Lean Individuals | Subcutaneous (SAT) - Mature Adipocytes & Stromal Vascular Fraction (SVF) | GIPR protein levels are decreased in both mature adipocytes and the SVF from obese subjects compared to lean. | Western Blot |

| Human Epicardial Adipose Tissue (EAT) | EAT | GIPR protein is expressed, with localization observed in macrophages and partially in adipocytes. | Immunohistochemistry | |

Key Experimental Protocols

Accurate quantification of GIPR expression is fundamental to research in this area. Below are detailed methodologies for the key experiments commonly cited in the literature.

Quantification of GIPR mRNA by Real-Time PCR (qPCR)

This protocol outlines the steps for measuring GIPR mRNA levels in human adipose tissue biopsies.

-

Tissue Homogenization & RNA Extraction:

-

Excise and immediately place adipose tissue biopsies in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

-

Homogenize frozen tissue samples (50-100 mg) using a rotor-stator homogenizer or bead mill in a lysis buffer (e.g., TRIzol or buffer from a commercial kit like Qiagen RNeasy Lipid Tissue Kit).

-

Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

-

The reaction typically includes a mix of random hexamers and oligo(dT) primers to ensure comprehensive transcript coverage.

-

Perform the reaction following the kit's recommended thermal profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

-

-

Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

-

For TaqMan assays, use a pre-designed, validated probe and primer set for human GIPR.

-

For SYBR Green assays, use validated primers designed to span an exon-exon junction to prevent amplification of any residual genomic DNA. Example primer sequences should be validated for specificity and efficiency.

-

Use a housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA) for normalization.

-

Perform the amplification on a real-time PCR system. A typical thermal profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of GIPR mRNA, normalized to the housekeeping gene.

-

Analysis of GIPR Protein by Western Blotting

This method is used to detect and quantify GIPR protein levels in adipose tissue lysates.

-

Protein Extraction:

-

Homogenize adipose tissue samples in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes to pellet cell debris.

-

Carefully collect the supernatant. For adipose tissue, it is crucial to remove the top lipid layer.

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the human GIP receptor, diluted in blocking buffer.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again as in the previous step.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system (e.g., ChemiDoc) or X-ray film.

-

Quantify the band intensity using densitometry software (e.g., ImageJ).

-

Normalize the GIPR band intensity to a loading control protein (e.g., β-actin or GAPDH) from the same blot.

-

Functional Assay: GIP-Stimulated cAMP Accumulation

This assay measures the functional response of GIPRs in differentiated adipocytes.

-

Cell Culture and Differentiation:

-

Culture human preadipocytes (e.g., SGBS cells or primary adipose-derived stem cells) to confluence.

-

Induce differentiation using a standard adipogenic cocktail (containing, for example, insulin, dexamethasone, IBMX, and a PPARγ agonist like rosiglitazone).

-

Allow cells to differentiate for 9-14 days until they exhibit a mature adipocyte phenotype with accumulated lipid droplets.

-

-

cAMP Accumulation Assay:

-

Seed the differentiated adipocytes into a multi-well plate.

-

Wash the cells and pre-incubate them in assay buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of GIP (e.g., 1 pM to 1 µM) for 15 minutes at 37°C.

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

cAMP Quantification:

-

Measure intracellular cAMP levels using a competitive immunoassay kit, such as a homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration in each sample based on the standard curve. The results are often expressed as pmol of cAMP per well or normalized to protein content.

-

Plot the concentration-response curve to determine the EC50 value for GIP.

-

Signaling Pathways and Experimental Visualizations

Understanding the molecular cascades initiated by GIPR activation and the workflows used to study them is crucial for interpreting expression data.

GIPR Signaling Pathway in Adipocytes

Activation of the GIPR, a Gs protein-coupled receptor, in adipocytes initiates a signaling cascade that modulates glucose and lipid metabolism. Upon GIP binding, the Gαs subunit activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to enhance insulin sensitivity, promote lipid storage by increasing lipoprotein lipase (LPL) activity, and stimulate glucose uptake.

Experimental Workflow for GIPR Expression Analysis

The process of analyzing GIPR expression from tissue biopsy to final data involves several distinct stages, as outlined below. This workflow ensures reproducible and reliable quantification of both receptor mRNA and protein.

GIPR Expression in Adipose Tissue: A Conceptual Overview

The expression of GIPR in adipose tissue is not static but is regulated by the overall metabolic state of the individual. In states of metabolic health, GIPR contributes to proper energy storage and insulin sensitivity. However, in obesity and insulin-resistant states, its expression is often suppressed, potentially contributing to metabolic dysfunction.

References

molecular structure of human GIP and its variants

An In-depth Technical Guide to the Molecular Structure of Human GIP and Its Variants

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucose-dependent insulinotropic polypeptide (GIP) is a pivotal incretin hormone in the regulation of postprandial glucose homeostasis. Secreted from intestinal K-cells, its primary function is to potentiate glucose-dependent insulin secretion from pancreatic β-cells. The therapeutic potential of GIP, particularly for type 2 diabetes and obesity, has driven extensive research into its molecular structure, signaling mechanisms, and pharmacological manipulation. However, the native peptide's utility is limited by its rapid enzymatic inactivation. This has led to the development of numerous variants and engineered analogs with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the molecular architecture of human GIP, its processing from a larger precursor, and its three-dimensional structure in complex with its receptor. We detail the canonical and alternative signaling pathways it activates, present quantitative data on its natural and engineered variants, and provide detailed experimental protocols for its characterization.

Molecular Structure of Human GIP

Gene, Precursor, and Processing

The human GIP gene is located on chromosome 17q21.32 and encodes a 153-amino acid precursor protein known as preproGIP.[1][2] This precursor undergoes sequential proteolytic processing to yield the mature, biologically active hormone.[3][4][5] The preproGIP protein contains several distinct domains: a 21-residue N-terminal signal peptide, a 30-residue propeptide, the 42-amino acid sequence of mature GIP, and a 60-residue C-terminal propeptide. Prohormone convertase 1/3 (PC1/3) is the key enzyme responsible for cleaving the precursor at single arginine residues to liberate the active GIP(1-42).

Primary and Three-Dimensional Structure

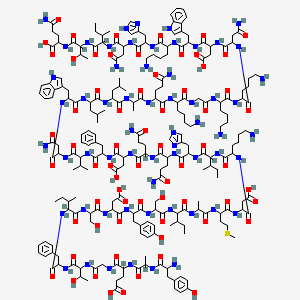

Mature human GIP is a 42-amino acid polypeptide belonging to the secretin/glucagon superfamily of hormones. Sequence: YAEGTFISDYSIAMDKIHQQDFVNWLLAQKGKKNDWKHNITQ

The three-dimensional conformation of GIP when bound to its receptor has been elucidated by cryo-electron microscopy (cryo-EM). These studies reveal that GIP adopts a continuous alpha-helical structure. The hormone binds in a cleft within the GIP receptor (GIPR), with its N-terminus inserting deep into the receptor's transmembrane domain (TMD) core, while the C-terminal portion interacts with the receptor's extracellular domain (ECD) and extracellular loop 1 (ECL1). This two-domain binding model is characteristic of class B1 G protein-coupled receptors (GPCRs).

GIP Receptor (GIPR) and Signaling Pathways

GIP exerts its effects by binding to the GIPR, a class B1 GPCR. The GIPR is expressed in numerous tissues, including pancreatic β-cells, adipocytes, osteoblasts, and various regions of the central nervous system, accounting for its diverse physiological roles.

Canonical Gαs-cAMP Signaling

The primary signaling cascade initiated by GIP binding is the activation of the Gαs subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). In pancreatic β-cells, these effectors modulate ion channel activity and promote the exocytosis of insulin-containing granules in a glucose-dependent manner.

Receptor Regulation and Alternative Signaling

Like most GPCRs, GIPR activity is tightly regulated. Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. This promotes the recruitment of β-arrestin, which sterically hinders further G protein coupling (desensitization) and facilitates receptor internalization via clathrin-coated pits. In addition to the canonical Gαs pathway, GIPR has been shown to signal through other pathways, including those involving Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K), which can contribute to its effects on cell growth and survival.

Variants of Human GIP

Naturally Occurring Variants

Several forms of GIP circulate in human plasma, arising from post-translational processing and degradation.

-

GIP(1-42): The full-length, fully active 42-amino acid peptide.

-

GIP(3-42): The primary metabolite of GIP(1-42), generated by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase-4 (DPP-4). This variant is inactive and can act as a weak competitive antagonist at the GIPR.

-

GIP(1-30)NH₂: A C-terminally truncated variant produced by the action of prohormone convertase 2 (PC2). This form is a full and potent agonist at the GIPR, with effects comparable to the full-length peptide.

-

Genetic Variants: Genome and exome sequencing have identified numerous missense variants in the GIP gene, though the functional consequences of most are not yet fully characterized.

Engineered Analogs for Therapeutic Use

The short half-life of native GIP spurred the development of stabilized analogs for therapeutic applications. Key strategies include N-terminal modifications to prevent DPP-4 cleavage and C-terminal acylation with fatty acids to promote albumin binding, thereby extending circulatory half-life.

A leading example is Tirzepatide , a 39-amino acid dual agonist for both the GIPR and the GLP-1 receptor. It incorporates DPP-4 resistance and a C20 fatty diacid moiety for an extended half-life. Tirzepatide is a biased agonist, showing full agonism at the GIPR but favoring cAMP signaling at the GLP-1R, a profile that may contribute to its superior efficacy in improving glycemic control and reducing body weight.

Quantitative Data on GIP and Variants

The following tables summarize key quantitative parameters for GIP and its major variants, including receptor binding affinity (Ki or IC50) and functional potency (EC50) in stimulating cAMP production.

Table 1: Activity of Naturally Occurring Human GIP Variants

| Peptide | Description | Receptor Binding (Ki, nM) | cAMP Potency (EC50, nM) | Activity |

|---|---|---|---|---|

| GIP(1-42) | Full-length endogenous agonist | ~0.75 | ~0.01 - 0.1 | Full Agonist |

| GIP(1-30)NH₂ | C-terminally truncated agonist | ~0.75 | Similar to GIP(1-42) | Full Agonist |

| GIP(3-42) | DPP-4 cleavage product | ~100-200 | No agonist activity | Weak Antagonist |

| GIP(3-30)NH₂ | DPP-4 product of GIP(1-30)NH₂ | ~2.3 | No agonist activity | Competitive Antagonist |

Data are representative values compiled from literature; exact values may vary based on assay conditions.

Table 2: Activity of Tirzepatide (Dual GIPR/GLP-1R Agonist)

| Receptor | Binding Affinity (pIC50) | cAMP Potency (pEC50) | Note |

|---|---|---|---|

| Human GIPR | 6.70 | Similar to native GIP | Full agonist activity |

| Human GLP-1R | 8.90 | 1-2 orders of magnitude lower than native GLP-1 | Biased agonist (cAMP pathway) |

pIC50/pEC50 are negative logarithms of the molar concentration; higher values indicate greater affinity/potency.

Experimental Protocols for GIP Characterization

A multi-step approach is required to fully characterize the activity of GIP or its analogs, progressing from peptide synthesis to in vitro and in vivo functional assays.

In Vitro Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GIPR, allowing for the determination of the binding affinity (Ki).

-

Preparation: Cell membranes are prepared from a cell line stably overexpressing the human GIPR (e.g., HEK293 or CHO cells).

-

Reaction Mixture: In each well of a 96-well plate, combine:

-

Cell membranes (5-20 µg protein).

-

Radioligand (e.g., [125I]GIP(1-42)) at a fixed concentration near its Kd (e.g., 0.05 nM).

-

A serial dilution of the unlabeled test compound (or native GIP for a standard curve).

-

Assay buffer.

-

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

This functional assay quantifies the ability of a ligand to stimulate Gαs signaling by measuring the production of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

-

Cell Plating: Seed cells expressing the human GIPR (e.g., HEK293, CHO) into a 384-well assay plate and culture overnight.

-

Agonist Preparation: Prepare serial dilutions of the test compound in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Remove the culture medium from the cells and add the prepared agonist dilutions. Incubate for 30 minutes at room temperature or 37°C.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.

-

Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

-

Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax values.

In Vivo Assays

The IPGTT is a standard method to assess the effect of a GIP analog on glucose disposal in vivo.

-

Animal Preparation: Use male C57BL/6J mice. Fast the mice overnight (approx. 16 hours) or for a shorter duration (4-6 hours) with free access to water.

-

Baseline Measurement: Weigh the mouse. Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip using a glucometer.

-

Compound Administration: Administer the test peptide (e.g., 10 nmol/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Glucose Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a bolus of glucose (e.g., 2 g/kg body weight) via IP injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose injection.

-

Analysis: Plot blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify the total glucose excursion. A significant reduction in AUC compared to the vehicle control indicates improved glucose tolerance.

Conclusion

The human GIP system represents a complex and highly regulated signaling network with profound implications for metabolic health. Structural biology has provided a near-atomic resolution view of how GIP engages its receptor, offering a template for rational drug design. The study of naturally occurring variants has illuminated key aspects of GIP processing and degradation, while the creation of engineered analogs, such as the dual-agonist Tirzepatide, has unlocked new therapeutic paradigms for diabetes and obesity. The combination of detailed in vitro characterization and rigorous in vivo testing, using the protocols outlined herein, remains essential for advancing novel GIP-based therapeutics from the laboratory to the clinic. Future research will likely focus on developing biased agonists that selectively activate beneficial signaling pathways and further exploring the pleiotropic effects of GIP in non-metabolic tissues.

References

- 1. Gastric inhibitory polypeptide - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Location of Missense Variants in the Human GIP Gene Is Indicative for Natural Selection [frontiersin.org]

- 3. Sequence of an intestinal cDNA encoding human gastric inhibitory polypeptide precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Regulation of GIP Secretion by Dietary Nutrients in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is a crucial incretin hormone secreted by enteroendocrine K-cells, predominantly located in the duodenum and proximal jejunum.[1][2] Its primary role is to potentiate glucose-dependent insulin secretion from pancreatic β-cells, contributing significantly to the incretin effect – the phenomenon whereby oral glucose elicits a greater insulin response than intravenous glucose.[1][2] The secretion of GIP is primarily stimulated by the ingestion of dietary nutrients, particularly carbohydrates, fats, and proteins.[1] Understanding the nuanced regulation of GIP secretion by these macronutrients is of paramount importance for the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the current knowledge on how dietary fats, carbohydrates, and proteins modulate GIP secretion in humans, with a focus on quantitative data, experimental methodologies, and the underlying cellular signaling pathways.

Data Presentation: Quantitative GIP Response to Dietary Nutrients

The following tables summarize the quantitative data from key human studies investigating the GIP response to the oral ingestion or intraduodenal infusion of various dietary nutrients.

| Table 1: GIP Response to Oral Nutrient Challenge in Healthy Adults | ||||||

| Nutrient Challenge | Dose | Number of Subjects | Fasting GIP (pmol/L) | Peak GIP (pmol/L) | Time to Peak (min) | Reference |

| Glucose | 83 g | 18 | ~10 | ~75 | 30-60 | (Adapted from Andersen et al., 2019, as cited in a review) |

| Whey Protein | 30 g | 18 | ~10 | ~60 | 30 | (Adapted from Andersen et al., 2019, as cited in a review) |

| Fat Emulsion (50% LCT) | 24 mL | 18 | ~10 | ~45 | 60-90 | (Adapted from Andersen et al., 2019, as cited in a review) |

| Corn Oil Emulsion | 100 g | 10 | 272 pg/mL (~68 pmol/L) | 1345 ± 291 pg/mL (~336 ± 73 pmol/L) | 60 | Falk et al., 1975 |

| Table 2: GIP Response to Oral Glucose Tolerance Test (OGTT) in Healthy vs. Type 2 Diabetic Subjects | |||||

| Subject Group | Glucose Dose | Number of Subjects | Fasting GIP (pg/mL) | Peak GIP (pg/mL) | Time to Peak (min) |

| Normal Subjects | 50 g | 10 | ~200 | ~700 | 60 |

| Diabetic Patients | 50 g | 27 | ~250 | ~1200 | 90 |

| Table 3: GIP Response to Intraduodenal Nutrient Infusion in Healthy Adults | |||||

| Nutrient Infusion (100 kcal) | Volume/Duration | Number of Subjects | Basal GIP (pg/mL) | Peak GIP (pg/mL) | Time to Peak (min) |

| Carbohydrate | 150 mL | 6 | 506 ± 50 | 1480 ± 120 | Not specified |

| Protein | 150 mL | 6 | 506 ± 50 | 1200 ± 190 | Not specified |

| Fat | 150 mL | 6 | 506 ± 50 | 730 ± 190 | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in this guide.

Oral Glucose Tolerance Test (OGTT) with GIP Measurement (Adapted from Nakanome et al., 1983)

-

Subjects: The study included 10 normal subjects and 27 patients with diabetes mellitus. All subjects underwent a 50g oral glucose tolerance test.

-

Protocol:

-

Subjects fasted overnight for at least 8 hours.

-

A baseline (fasting) blood sample was collected.

-

Subjects ingested a solution containing 50g of glucose.

-

Venous blood samples were collected at 30, 60, 90, 120, and 180 minutes after glucose ingestion.

-

-

Sample Processing and Analysis:

-

Blood samples were collected in tubes containing EDTA and aprotinin.

-

Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Plasma GIP concentrations were measured by radioimmunoassay (RIA). The specific details of the RIA kit, including the antibody used, were not fully detailed in the available text but would typically involve competitive binding of a radiolabeled GIP tracer and unlabeled GIP from the sample to a limited number of GIP-specific antibodies.

-

Oral Fat Challenge with GIP Measurement (General Protocol)

-

Subjects: Healthy volunteers with no history of gastrointestinal or metabolic diseases.

-

Protocol:

-

Subjects fasted overnight for at least 8-10 hours.

-

A baseline (fasting) blood sample was collected.

-

Subjects ingested a standardized high-fat meal or fat emulsion (e.g., 100g of emulsified corn oil).

-

Venous blood samples were collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) after fat ingestion.

-

-

Sample Processing and Analysis:

-

Blood samples were collected in chilled tubes containing EDTA and a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GIP degradation.

-

Plasma was separated by centrifugation at 4°C and stored at -80°C.

-

Plasma GIP concentrations were measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) for total or active GIP.

-

Whey Protein Challenge with GIP Measurement (Adapted from Power et al., 2009)

-

Subjects: The study involved sixteen healthy male subjects.

-

Protocol:

-

Subjects completed two trials in a randomized order, separated by 7 days.

-

Following an overnight fast, a baseline blood sample was collected.

-

Subjects ingested a 500 mL solution containing either 45g of whey protein isolate (WPI) or whey protein hydrolysate (WPH).

-

Venous blood samples were collected at 10, 20, 30, 40, 50, 60, 90, and 120 minutes after ingestion.

-

-

Sample Processing and Analysis:

-

Blood samples were collected into pre-chilled tubes containing EDTA and a DPP-4 inhibitor.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Plasma GIP concentrations were determined using a commercially available ELISA kit, following the manufacturer's instructions. The assay's specificity for total or active GIP would be determined by the kit's antibody characteristics.

-

Signaling Pathways for Nutrient-Stimulated GIP Secretion

The secretion of GIP from K-cells is initiated by the sensing of luminal nutrients, which triggers a cascade of intracellular signaling events leading to GIP exocytosis. The pathways for carbohydrates, fats, and proteins are distinct.

Glucose-Stimulated GIP Secretion

The primary mechanism for glucose-stimulated GIP secretion involves the sodium-glucose cotransporter 1 (SGLT1).

Fat-Stimulated GIP Secretion

The digestion products of dietary fats, primarily long-chain fatty acids (LCFAs) and monoacylglycerols (MAGs), stimulate GIP secretion through G-protein coupled receptors (GPCRs) such as GPR40 (also known as FFAR1) and GPR119.

Protein-Stimulated GIP Secretion

Amino acids, the breakdown products of dietary proteins, are sensed by K-cells through specific GPCRs, including the Calcium-Sensing Receptor (CaSR) and GPR142, which are responsive to aromatic amino acids. Both of these receptors are coupled to the Gq signaling pathway.

References

An In-Depth Technical Guide to the Human GIP Gene: Location and Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Glucose-Dependent Insulinotropic Polypeptide (GIP) gene, focusing on its genomic location, structure, and the intricate mechanisms governing its transcriptional regulation. This document is intended to serve as a valuable resource for researchers and professionals involved in metabolic disease research and the development of novel therapeutics targeting the incretin system.

GIP Gene Location and Structure

The human GIP gene is situated on the long arm of chromosome 17, specifically in the chromosomal band 17q21.32 .[1][2][3] It spans a genomic region of approximately 10 kilobases (kb).[4][5]

The gene is composed of six exons and five introns. This multi-exonic structure is characteristic of many genes in the glucagon superfamily. Each exon encodes a specific functional domain of the GIP precursor protein or its corresponding messenger RNA (mRNA).

The GIP gene encodes a 153-amino acid precursor protein known as pre-pro-GIP . This precursor undergoes post-translational processing to yield the biologically active 42-amino acid GIP hormone. This processing is primarily carried out by the prohormone convertase 1/3 (PC1/3).

Table 1: Genomic and Structural Details of the Human GIP Gene

| Feature | Description |

| Official Gene Symbol | GIP |

| Chromosomal Location | 17q21.32 |

| Genomic Size | ~10 kb |

| Number of Exons | 6 |

| Encoded Precursor | Pre-pro-GIP (153 amino acids) |

| Active Hormone | GIP (42 amino acids) |

Tissue-Specific Expression of the GIP Gene

The expression of the GIP gene is highly tissue-specific, with the primary site of synthesis being the enteroendocrine K-cells located predominantly in the duodenum and proximal jejunum of the small intestine. GIP expression has also been reported in the stomach.

While GIP synthesis is restricted to these specific cell types, the GIP receptor (GIPR) exhibits a much broader tissue distribution. GIPR is expressed in the pancreas, stomach, small intestine, adipose tissue, adrenal cortex, pituitary, heart, testis, endothelial cells, bone, and various regions of the central nervous system. This widespread expression of its receptor underscores the diverse physiological roles of GIP beyond its primary function as an incretin hormone.

Transcriptional Regulation of the GIP Gene

The expression of the GIP gene is tightly controlled at the transcriptional level, primarily influenced by nutrient intake. The promoter region of the GIP gene contains binding sites for a variety of transcription factors that orchestrate its cell-specific and nutrient-responsive expression.

The GIP Promoter and Key Regulatory Elements

Studies have shown that the proximal promoter region, specifically the first 193 base pairs upstream of the transcription start site, is crucial for directing the tissue-specific expression of the GIP gene. This region harbors consensus binding sites for several key transcription factors. While specific enhancer and silencer elements for the human GIP gene have not been extensively characterized in dedicated studies, genomic databases such as ENCODE and Ensembl provide potential candidate regulatory regions that warrant further investigation.

Key Transcription Factors

Several transcription factors have been identified as critical regulators of GIP gene expression:

-

Pancreatic and Duodenal Homeobox 1 (PDX-1): This transcription factor is essential for the development and function of both pancreatic beta-cells and intestinal K-cells. PDX-1 binds to a specific cis-regulatory element in the GIP promoter and is crucial for its cell-specific expression. Studies in PDX-1 knockout mice have demonstrated a significant reduction in the number of GIP-expressing K-cells.

-

GATA Binding Protein 4 (GATA-4): GATA-4 is a zinc-finger transcription factor that plays a significant role in embryonic development and cell differentiation in the gut. It binds to a consensus motif in the GIP promoter and works in concert with other factors to drive GIP gene expression.

-

Islet 1 (Isl-1): A LIM-homeodomain transcription factor, Isl-1, also binds to the GIP promoter and is thought to function synergistically with GATA-4 to promote GIP gene transcription.

-

Paired Box Gene 6 (Pax6): Pax6 is another key transcription factor involved in the development of the endocrine pancreas and the intestine. It has been shown to be required for the production of GIP in proglucagon-expressing L-cells and co-localizes with PDX-1 in GIP-positive cells.

-

Regulatory Factor X6 (Rfx6): Rfx6 is a transcription factor exclusively expressed in K-cells. It has been shown to bind to the GIP promoter and increase its expression. Rfx6 expression is upregulated in response to a high-fat diet, suggesting its involvement in diet-induced GIP hypersecretion.

-

cAMP Response Element-Binding Protein (CREB): The GIP promoter region contains binding sites for CREB. The cAMP signaling pathway is a key downstream effector of GIP receptor activation and is also implicated in the regulation of GIP gene expression itself, suggesting a potential positive feedback loop.

Table 2: Key Transcription Factors Regulating Human GIP Gene Expression

| Transcription Factor | Abbreviation | Role in GIP Transcription |

| Pancreatic and Duodenal Homeobox 1 | PDX-1 | Essential for cell-specific expression in K-cells. |

| GATA Binding Protein 4 | GATA-4 | Binds to the promoter and promotes transcription. |

| Islet 1 | Isl-1 | Works synergistically with GATA-4. |

| Paired Box Gene 6 | Pax6 | Required for GIP production in incretin-producing cells. |

| Regulatory Factor X6 | Rfx6 | K-cell specific factor that enhances GIP expression. |

| cAMP Response Element-Binding Protein | CREB | Mediates cAMP-dependent regulation. |

Signaling Pathways Regulating GIP Transcription

The transcription of the GIP gene is primarily stimulated by the presence of nutrients, particularly carbohydrates and fats, in the lumen of the small intestine.

Caption: Nutrient-stimulated GIP gene transcription in intestinal K-cells.

Glucose sensing in K-cells is mediated by the Sodium-Glucose Cotransporter 1 (SGLT1) . The uptake of glucose via SGLT1 leads to depolarization of the cell membrane and subsequent activation of intracellular signaling pathways. Similarly, fatty acids are sensed by specific G-protein coupled receptors on the K-cell surface. These nutrient-sensing events trigger downstream signaling cascades that ultimately lead to the activation and nuclear translocation of the key transcription factors, including PDX-1 and GATA-4. These factors then bind to their respective response elements in the GIP promoter, initiating the transcription of the GIP gene.

Experimental Protocols for Studying GIP Gene Regulation

The following sections outline the methodologies for key experiments used to investigate the transcriptional regulation of the GIP gene.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding of transcription factors to the GIP promoter.

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Detailed Methodology:

-

Cell Culture and Cross-linking: Culture human intestinal cell lines (e.g., STC-1, which expresses GIP) to ~80-90% confluency. Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for the transcription factor of interest (e.g., anti-PDX-1, anti-GATA-4). A mock immunoprecipitation with a non-specific IgG should be performed as a negative control.

-

Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reversal of Cross-links: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial spin column kit.

-

Analysis: Quantify the enrichment of the GIP promoter region in the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the GIP promoter.

Luciferase Reporter Assay

This assay is used to assess the activity of the GIP promoter and identify important regulatory regions.

Caption: Workflow for a dual-luciferase reporter assay.

Detailed Methodology:

-

Reporter Construct Generation: Amplify the human GIP promoter region (e.g., -2000 to +50 bp relative to the transcription start site) by PCR and clone it into a pGL3-Basic or similar luciferase reporter vector. Create a series of deletion constructs to map functional regions.

-

Cell Culture and Transfection: Seed a suitable cell line in 24- or 48-well plates. Co-transfect the GIP promoter-luciferase construct, a control vector expressing Renilla luciferase (for normalization), and, if applicable, an expression vector for a specific transcription factor using a suitable transfection reagent.

-

Cell Treatment: After 24-48 hours, treat the cells with the desired stimuli (e.g., different concentrations of glucose, specific fatty acids, or pharmacological agents).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over a control condition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro binding of transcription factors to specific DNA sequences within the GIP promoter.

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodology:

-

Probe Preparation: Synthesize complementary single-stranded oligonucleotides corresponding to the putative binding site in the GIP promoter. Anneal the oligonucleotides and label them at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorophore.

-

Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line using a high-salt extraction method.

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. For competition experiments, add a 50- to 100-fold molar excess of the unlabeled ("cold") probe. For supershift assays, pre-incubate the nuclear extract with an antibody specific to the transcription factor of interest before adding the labeled probe.

-

Gel Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.

-

Detection: Dry the gel and expose it to X-ray film (for ³²P-labeled probes) or visualize using an appropriate imaging system for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of a cold competitor confirms specificity. A "supershifted" band in the presence of an antibody identifies the specific transcription factor in the complex.

Conclusion

The human GIP gene, located on chromosome 17q21.32, is a key regulator of postprandial glucose homeostasis. Its expression is tightly controlled in intestinal K-cells by a network of transcription factors that respond to nutrient signals. A thorough understanding of the molecular mechanisms governing GIP gene transcription is crucial for the development of novel therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes. The experimental approaches detailed in this guide provide a robust framework for further elucidating the complex regulatory landscape of the GIP gene.

References

The Incretin Hormone GIP: A Deep Dive into its Extrapancreatic Effects in Human Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin hormone, released from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. While its primary role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells is well-established, a growing body of evidence highlights the significant and diverse physiological effects of GIP in extrapancreatic tissues. This technical guide provides a comprehensive overview of the current understanding of GIP's actions in adipose tissue, bone, and the central nervous system in humans. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms and physiological consequences of GIP signaling beyond the pancreas.

GIP's Role in Adipose Tissue Metabolism

GIP plays a complex and multifaceted role in adipose tissue biology, influencing lipid storage, mobilization, and inflammation. The GIP receptor (GIPR) is expressed in various cell types within adipose tissue, mediating the hormone's effects on adipocytes.[1]

Effects on Lipolysis and Lipogenesis

GIP's influence on lipid metabolism within adipocytes is nuanced, with studies reporting both lipolytic and anti-lipolytic/lipogenic effects, often dependent on the prevailing metabolic conditions, particularly insulin levels.

In the presence of hyperinsulinemia and hyperglycemia, a state mimicking the postprandial period, GIP has been shown to promote the deposition of triglycerides (TAG) in abdominal subcutaneous adipose tissue.[2] This is achieved through a combination of increased adipose tissue blood flow, enhanced glucose uptake, and promotion of free fatty acid (FFA) re-esterification.[2] One human study demonstrated that GIP infusion in combination with a hyperinsulinemic-hyperglycemic clamp significantly increased the hydrolysis of circulating TAG and decreased FFA output from adipose tissue.[2] Specifically, GIP decreased the FFA/glycerol release ratio, indicating an increase in the re-esterification of FFAs back into TAG within the adipocytes.[2]

Conversely, some in vitro studies have suggested a lipolytic role for GIP. However, in human studies, a direct lipolytic effect of GIP, leading to a net release of FFAs, is not consistently observed and appears to be less potent than the anti-lipolytic action of insulin. One study in lean healthy volunteers showed that GIP infusion during a hyperglycemic-hyperinsulinemic clamp led to a four-fold increase in adipose tissue blood flow, which likely enhances the interaction of circulating lipoproteins with lipoprotein lipase (LPL), thereby promoting lipid uptake into adipocytes.

A study in obese individuals with type 2 diabetes suggested that GIP may maladaptively promote fat accretion by increasing subcutaneous adipose tissue TAG deposition. This effect was not observed in lean or obese individuals with normal glucose tolerance, despite a greater insulinotropic response to GIP.

| Parameter | Condition | GIP Effect | Quantitative Change | Reference |

| Adipose Tissue Blood Flow | Hyperinsulinemic-hyperglycemic clamp | Increase | ~4-fold increase | |

| Circulating TAG Hydrolysis | Hyperinsulinemic-hyperglycemic clamp | Increase | P = 0.009 | |

| Adipose Tissue Glucose Uptake | Hyperinsulinemic-hyperglycemic clamp | Increase | P = 0.03 | |

| Free Fatty Acid (FFA) Output | Hyperinsulinemic-hyperglycemic clamp | Decrease | P = 0.04 | |

| FFA/Glycerol Release Ratio | Hyperinsulinemic-hyperglycemic clamp | Decrease | P = 0.02 | |